molecular formula C13H15NO3S B2928925 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one CAS No. 1207858-39-6

4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one

Cat. No.: B2928925
CAS No.: 1207858-39-6
M. Wt: 265.33
InChI Key: JABXVRQYMHZAMF-UHFFFAOYSA-N
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Description

4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a methyl group at the 4-position and a propylsulfonyl group at the 6-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by selective functionalization at the 4- and 6-positions. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The propylsulfonyl group is introduced through sulfonylation reactions, typically using propylsulfonyl chloride and a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

    4-Methylquinolin-2(1H)-one: Lacks the propylsulfonyl group, resulting in different chemical properties and biological activities.

    6-Propylsulfonylquinolin-2(1H)-one:

Uniqueness: 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one is unique due to the combined presence of both the methyl and propylsulfonyl groups, which confer distinct electronic and steric effects. This dual substitution enhances its versatility in chemical reactions and broadens its range of applications in scientific research.

Properties

IUPAC Name

4-methyl-6-propylsulfonyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-3-6-18(16,17)10-4-5-12-11(8-10)9(2)7-13(15)14-12/h4-5,7-8H,3,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABXVRQYMHZAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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